molecular formula C16H13Cl2N3O3 B2620275 N-(3,4-dichlorobenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide CAS No. 861211-39-4

N-(3,4-dichlorobenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide

Cat. No.: B2620275
CAS No.: 861211-39-4
M. Wt: 366.2
InChI Key: VJGIGUBKJBSCFW-UHFFFAOYSA-N
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Description

N-(3,4-dichlorobenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide is a heterocyclic compound featuring a pyrido-oxazine core fused with a carboxamide substituent. Its structure includes a 3,4-dichlorobenzyl group attached to the carboxamide nitrogen, which introduces significant electronic and steric effects due to the electron-withdrawing chlorine atoms and aromatic ring system. This compound is of interest in medicinal chemistry, particularly in drug discovery targeting enzymes or receptors where halogenated aromatic moieties enhance binding affinity via halogen bonding or hydrophobic interactions .

The methyl group at position 2 may influence conformational stability, while the 3-oxo moiety could participate in hydrogen bonding. Crystallographic studies using programs like SHELXL (part of the SHELX suite) have been critical in elucidating the three-dimensional conformation of such small molecules, enabling structure-activity relationship (SAR) analyses .

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-2-methyl-3-oxo-4H-pyrido[3,2-b][1,4]oxazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O3/c1-16(15(23)21-13-12(24-16)3-2-6-19-13)14(22)20-8-9-4-5-10(17)11(18)7-9/h2-7H,8H2,1H3,(H,20,22)(H,19,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGIGUBKJBSCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=CC=N2)C(=O)NCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorobenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichlorobenzylamine with 2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylic acid under acidic conditions. This reaction is often facilitated by the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to enhance the yield and selectivity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can improve efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorobenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thiols, amines, under basic conditions

Major Products Formed

    Oxidation: Corresponding oxides and hydroxyl derivatives

    Reduction: Amine derivatives

    Substitution: Thiol or amine-substituted benzyl derivatives

Scientific Research Applications

N-(3,4-dichlorobenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-dichlorobenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the binding site. The molecular pathways involved often include disruption of enzyme-substrate interactions and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A structurally related compound is 2-Methyl-N-(3-morpholinopropyl)-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide (CAS: 861207-07-0), which replaces the 3,4-dichlorobenzyl group with a 3-morpholinopropyl substituent . Key differences include:

Property N-(3,4-dichlorobenzyl)-...carboxamide N-(3-morpholinopropyl)-...carboxamide
Substituent 3,4-Dichlorobenzyl (aromatic, halogenated) 3-Morpholinopropyl (aliphatic, polar)
Molecular Weight Higher (due to Cl atoms) Lower (absence of heavy halogens)
Lipophilicity (logP) Likely higher (Cl enhances hydrophobicity) Likely lower (morpholine increases polarity)
Solubility Reduced aqueous solubility Improved solubility (polar morpholine)
Electronic Effects Electron-withdrawing (Cl) Electron-donating (morpholine N/O)

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves palladium-catalyzed reductive cyclization (e.g., General Procedure G in ) using nitroarenes and formic acid derivatives as CO surrogates. Key steps include:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for intermediate cyclization .
  • Purification : Flash chromatography with gradients of ethyl acetate/hexane (e.g., 1:4 to 1:1) followed by HPLC (>95% purity validation) .
  • Yield Improvement : Adjust stoichiometry of nitroarenes and CO surrogates to reduce byproducts (e.g., reports yields up to 86% after optimization) .

Q. What spectroscopic techniques are critical for confirming the compound’s structure and purity?

  • Methodological Answer :

  • 1H/13C NMR : Assign signals for the dichlorobenzyl group (δ 4.5–5.0 ppm for benzylic CH2) and pyrido-oxazine core (δ 7.0–8.5 ppm for aromatic protons) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm >95% purity .
  • Elemental Analysis : Validate empirical formula (e.g., C, H, N within ±0.4% of theoretical values) .

Q. How can solubility challenges be addressed during in vitro assays?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤0.1% v/v) for stock solutions, diluted in assay buffers .
  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) to the pyrido-oxazine core while maintaining activity (analogous to ’s piperazine derivatives) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported biological activity data?

  • Methodological Answer :

  • Batch Reproducibility : Compare synthesis protocols (e.g., CO surrogate purity in vs. ) to identify variability sources .
  • Assay Standardization : Use isogenic cell lines and ATP-based viability assays (e.g., ’s Filgotinib analogs) to minimize off-target effects .
  • Meta-Analysis : Apply statistical tools (e.g., IC50 confidence intervals) to reconcile discrepancies in dose-response curves .

Q. How can structure-activity relationship (SAR) studies identify the pharmacophore?

  • Methodological Answer :

  • Analog Synthesis : Replace the 3,4-dichlorobenzyl group with bioisosteres (e.g., 4-ethoxyphenyl in ) to assess hydrophobic interactions .
  • Functional Group Scanning : Modify the pyrido-oxazine carbonyl to sulfonamide or urea (e.g., ’s oxadiazole derivatives) to evaluate hydrogen-bonding requirements .
  • 3D-QSAR Modeling : Use molecular docking (e.g., ChemSpider’s stereochemical data in ) to correlate substituent positions with activity .

Q. What in silico approaches predict binding modes with target proteins?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate interactions with kinase domains (e.g., 100 ns trajectories in GROMACS) to identify stable binding conformers .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for halogen substitutions (e.g., Cl vs. F at the benzyl position) to optimize binding affinity .
  • Pharmacophore Mapping : Align with known inhibitors (e.g., ’s JNJ-47965567) to identify shared electrostatic/hydrophobic features .

Q. How can metabolic stability be assessed for preclinical development?

  • Methodological Answer :

  • Microsomal Assays : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS (e.g., t1/2 > 60 mins indicates stability) .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to evaluate drug-drug interaction risks .
  • Prodrug Design : Introduce esterase-labile groups (e.g., ’s amide derivatives) to enhance bioavailability .

Data Analysis and Validation

Q. What statistical methods are recommended for dose-response experiments?

  • Methodological Answer :

  • Four-Parameter Logistic (4PL) Model : Fit sigmoidal curves to calculate IC50/EC50 (R² > 0.95 required) .
  • Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude non-linear responses in triplicate assays .
  • Cross-Validation : Compare with positive controls (e.g., ’s benzamide analogs) to validate assay robustness .

Q. How should researchers validate target engagement in cellular models?

  • Methodological Answer :

  • Cellular Thermal Shift Assay (CETSA) : Monitor protein denaturation (ΔTm ≥ 2°C) to confirm compound-target binding .
  • Knockout/RNAi Models : Use CRISPR-Cas9 to delete target genes and assess activity loss (e.g., ’s piperazine-linked compounds) .
  • SPR/BLI : Measure binding kinetics (ka/kd) using surface plasmon resonance or bio-layer interferometry .

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